5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid
Description
5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound that features a trifluoromethoxy group attached to a benzoic acid core
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-5-6-12(13(7-9)14(19)20)10-3-2-4-11(8-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHJHOKPWKEFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691762 | |
| Record name | 4-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261867-47-3 | |
| Record name | 4-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, especially those with anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its efficacy.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: This compound also contains trifluoromethyl groups but differs in the position and number of these groups on the aromatic ring.
2-Methyl-5-(trifluoromethyl)benzoic acid: Similar in structure but with a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.
Biological Activity
5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core with a trifluoromethoxy group and a methyl substituent. This unique configuration enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy group increases the compound's electron-withdrawing capacity, which can enhance its reactivity and binding affinity to various enzymes and receptors. This leads to modulation of biological pathways that are crucial for therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 22 |
| This compound | Klebsiella pneumoniae | 25 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. The presence of the trifluoromethoxy group has been linked to enhanced inhibition of inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
- High-throughput Screening : A study conducted on various trifluoromethyl-containing compounds revealed that those similar to this compound showed promising results in inhibiting specific enzymes associated with inflammatory responses. The compounds were screened against several targets, including cyclooxygenases (COX), which are critical in inflammation pathways .
-
Anticancer Activity : Another area of interest is the compound's potential anticancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines by interfering with tubulin polymerization, leading to cell cycle arrest .
These findings indicate that modifications to the structure can significantly impact the potency against cancer cells.
Cell Line IC50 (µM) MCF-7 20.1 KB-V1 14
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
